2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
CAS No.: 2034450-18-3
Cat. No.: VC4584091
Molecular Formula: C19H19ClFNO2
Molecular Weight: 347.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034450-18-3 |
|---|---|
| Molecular Formula | C19H19ClFNO2 |
| Molecular Weight | 347.81 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/C19H19ClFNO2/c1-12(9-13-5-6-18-14(10-13)7-8-24-18)22-19(23)11-15-16(20)3-2-4-17(15)21/h2-6,10,12H,7-9,11H2,1H3,(H,22,23) |
| Standard InChI Key | FIMPGKAQQOTTJM-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=C(C=CC=C3Cl)F |
Introduction
2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a complex organic compound that belongs to the class of acetamide derivatives. It features a 2-chloro-6-fluorophenyl group and a 2,3-dihydrobenzofuran-5-yl moiety, which are crucial for its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis methods for 2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide are not detailed in the available literature, general approaches for similar compounds often involve the use of chlorinated and fluorinated aromatic compounds along with appropriate amines or other functional groups. The choice of solvents, temperature, and reaction time are critical for achieving high yields and purity.
Analytical Techniques
Analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly used to characterize and purify organic compounds like 2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide. These methods help confirm the structure and monitor the purity of the compound during synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume